2-(2-Methyl-2-propenyl)benzoic acid
Overview
Description
2-(2-Methyl-2-propenyl)benzoic acid, also known as 4-(2-Methyl-2-propenyl)benzoic acid, is a chemical compound with the molecular formula C11H12O2 . It has a molecular weight of 176.22 . It is a white solid .
Molecular Structure Analysis
The molecular structure of 2-(2-Methyl-2-propenyl)benzoic acid consists of a benzene ring attached to a carboxylic acid group and a 2-methyl-2-propenyl group . The InChI code for this compound is 1S/C11H12O2/c1-8(2)7-9-5-3-4-6-10(9)11(12)13/h3-6H,1,7H2,2H3,(H,12,13) .Scientific Research Applications
Molecular and Electronic Structure Analysis
A theoretical study conducted by Hameed, Jalbout, and Trzaskowski (2007) investigated the molecular and electronic structure of a similar compound, 2-Se-(2-methyl-2-propenyl)-1-benzoic acid, using density functional theory (DFT). This research is significant for understanding the properties and potential applications of related compounds like 2-(2-Methyl-2-propenyl)benzoic acid in various scientific fields (Hameed, Jalbout, & Trzaskowski, 2007).
Chemical Synthesis and Applications
Mague, Hua, and Li (1998) described the synthesis of a compound, 2-(1-Phenyl-1,3-butadien-2-yl)benzoic acid, through indium-mediated coupling. This synthesis approach could be relevant for the synthesis of various benzoic acid derivatives, including 2-(2-Methyl-2-propenyl)benzoic acid, potentially useful in material science or pharmaceuticals (Mague, Hua, & Li, 1998).
Antimicrobial and Molluscicidal Activity
Research by Orjala, Erdelmeier, Wright, Rali, and Sticher (1993) on prenylated benzoic acid derivatives from Piper aduncum leaves revealed significant antimicrobial and molluscicidal activities. This suggests potential applications of 2-(2-Methyl-2-propenyl)benzoic acid in these areas, provided it shares similar chemical properties (Orjala et al., 1993).
Corrosion Inhibition
A study by Verma, Quraishi, and Gupta (2016) on a related compound, Telmisartan (a benzoic acid derivative), demonstrated its effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid. This opens avenues for exploring 2-(2-Methyl-2-propenyl)benzoic acid in similar corrosion inhibition applications (Verma, Quraishi, & Gupta, 2016).
Stress Tolerance Induction in Plants
Research on benzoic acid derivatives by Senaratna, Merritt, Dixon, Bunn, Touchell, and Sivasithamparam (2004) found that these compounds can induce multiple stress tolerances in plants. This suggests a potential application for 2-(2-Methyl-2-propenyl)benzoic acid in agricultural biotechnology to improve crop resilience (Senaratna et al., 2004).
properties
IUPAC Name |
2-(2-methylprop-2-enyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8(2)7-9-5-3-4-6-10(9)11(12)13/h3-6H,1,7H2,2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNRQXGPRIHLSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00493150 | |
Record name | 2-(2-Methylprop-2-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00493150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-2-propenyl)benzoic acid | |
CAS RN |
61436-89-3 | |
Record name | 2-(2-Methylprop-2-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00493150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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